lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate
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Overview
Description
It is a derivative of the oxazole family of compounds and is used as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate typically involves the cyclization of β-hydroxy amides using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor. These reagents enable a mild and highly efficient cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as organic photovoltaic devices.
Mechanism of Action
The mechanism of action of lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through the modulation of enzymatic activities and interactions with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- Lithium 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate
- Lithium 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxamide
Uniqueness
Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate is unique due to its specific structural features and reactivity
Properties
CAS No. |
2649047-25-4 |
---|---|
Molecular Formula |
C6H8LiNO3 |
Molecular Weight |
149.1 |
Purity |
95 |
Origin of Product |
United States |
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